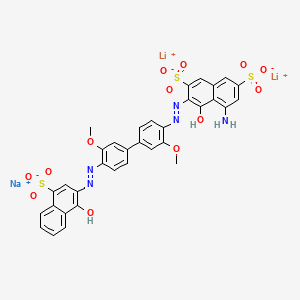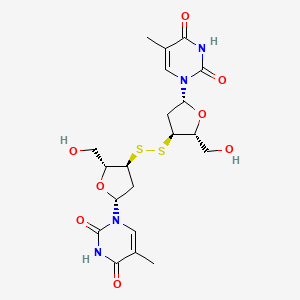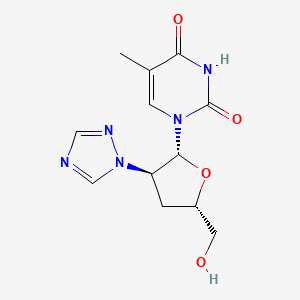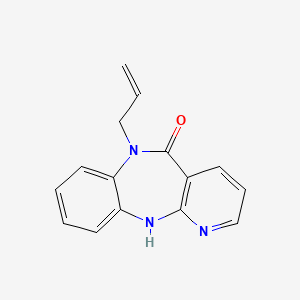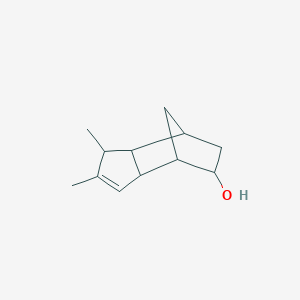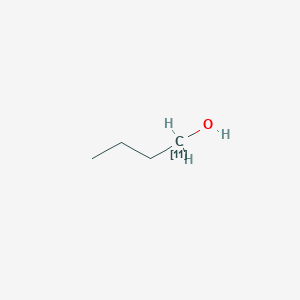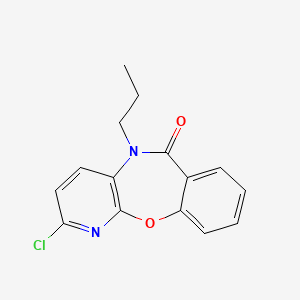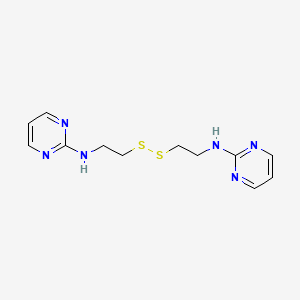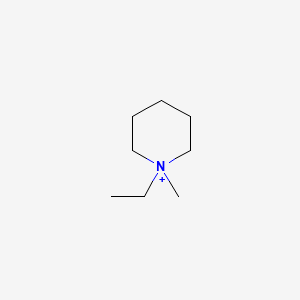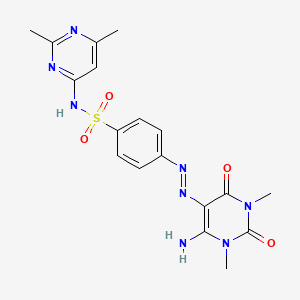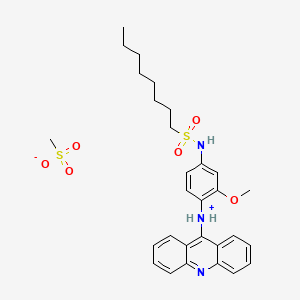
4'-(9-Acridinylamino)-3'-methoxy-1-octanesulfonanilide methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-(9-Acridinylamino)-3’-methoxy-1-octanesulfonanilide methanesulfonate is a synthetic compound known for its antitumor properties. It is an acridine derivative that has been extensively studied for its potential in treating various types of cancer, particularly leukemia and lymphoma .
準備方法
The synthesis of 4’-(9-Acridinylamino)-3’-methoxy-1-octanesulfonanilide methanesulfonate involves multiple steps. The key synthetic route includes the reaction of 9-acridinylamine with 3-methoxy-4-nitrobenzenesulfonamide, followed by reduction and sulfonation reactions. The industrial production methods typically involve optimizing these reactions to achieve high yields and purity .
化学反応の分析
4’-(9-Acridinylamino)-3’-methoxy-1-octanesulfonanilide methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acridine ring. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.
科学的研究の応用
4’-(9-Acridinylamino)-3’-methoxy-1-octanesulfonanilide methanesulfonate has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of acridine derivatives.
Biology: The compound is used in cell biology to investigate its effects on cell proliferation and apoptosis.
Medicine: It has shown promise in clinical trials for treating acute leukemia and non-Hodgkin’s lymphoma.
作用機序
The mechanism of action of 4’-(9-Acridinylamino)-3’-methoxy-1-octanesulfonanilide methanesulfonate involves intercalation into DNA, which disrupts the DNA structure and inhibits the activity of topoisomerase II. This enzyme is crucial for DNA replication and transcription, and its inhibition leads to DNA strand breaks and cell death. The compound has a higher affinity for rapidly dividing cells, making it effective against cancer cells .
類似化合物との比較
4’-(9-Acridinylamino)-3’-methoxy-1-octanesulfonanilide methanesulfonate is unique among acridine derivatives due to its specific structure and mechanism of action. Similar compounds include:
4’-(9-Acridinylamino)methanesulfon-m-anisidide: Another acridine derivative with similar antitumor properties but different pharmacokinetics.
N-[4-(9-Acridinylamino)-3-methoxyphenyl]methanesulfonamide: Shares structural similarities but differs in its chemical reactivity and biological activity.
This compound’s unique structure allows it to intercalate into DNA more effectively, making it a potent antitumor agent.
特性
CAS番号 |
71798-54-4 |
|---|---|
分子式 |
C29H37N3O6S2 |
分子量 |
587.8 g/mol |
IUPAC名 |
acridin-9-yl-[2-methoxy-4-(octylsulfonylamino)phenyl]azanium;methanesulfonate |
InChI |
InChI=1S/C28H33N3O3S.CH4O3S/c1-3-4-5-6-7-12-19-35(32,33)31-21-17-18-26(27(20-21)34-2)30-28-22-13-8-10-15-24(22)29-25-16-11-9-14-23(25)28;1-5(2,3)4/h8-11,13-18,20,31H,3-7,12,19H2,1-2H3,(H,29,30);1H3,(H,2,3,4) |
InChIキー |
WYMCYXSWPGTQQP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCS(=O)(=O)NC1=CC(=C(C=C1)[NH2+]C2=C3C=CC=CC3=NC4=CC=CC=C42)OC.CS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



